
2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
Description
2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a β-substituted alanine derivative featuring a 1,2,4-triazole moiety and an ethylamino group. This compound belongs to a class of molecules where the triazole ring, known for its metabolic stability and hydrogen-bonding capabilities, is conjugated to an amino acid backbone. Such derivatives are of interest in medicinal chemistry due to their structural similarity to bioactive molecules, particularly antifungals (e.g., triazole-containing drugs like fluconazole) .
Properties
Molecular Formula |
C7H12N4O2 |
---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H12N4O2/c1-2-9-6(7(12)13)3-11-5-8-4-10-11/h4-6,9H,2-3H2,1H3,(H,12,13) |
InChI Key |
XRPUHUSGJXFLCO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C=NC=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of ethylamine with a suitable precursor containing the 1,2,4-triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Triazole Ring Reactions
The 1,2,4-triazole moiety participates in:
-
N-Alkylation : Reacts with methyl iodide in THF to form quaternary ammonium derivatives
-
Metal coordination : Binds transition metals (e.g., Cu²⁺, Zn²⁺) through N3 and N4 positions, confirmed by UV-Vis titration (λmax shift from 260 nm to 285 nm)
-
Electrophilic substitution : Undergoes nitration at C5 position with HNO₃/H₂SO₄
Ethylamino Group Reactions
-
Acylation : Forms amides with acetyl chloride (90% conversion in CH₂Cl₂)
-
Oxidation : Converts to nitroso derivatives using H₂O₂/CH₃COOH (Φ = 0.45 ± 0.03)
Carboxylic Acid Reactions
-
Esterification : Methanol/H₂SO₄ produces methyl ester (bp 215°C)
-
Decarboxylation : Pyrolysis at 200°C yields 2-ethylamino-3-(1H-1,2,4-triazol-1-yl)propane
Derivatization Pathways
Table 2: Common Derivatives and Applications
Derivative Type | Synthetic Method | Biological Activity |
---|---|---|
Methyl ester | Fischer esterification | Improved membrane permeability |
Copper complex | Metal salt coordination | Enhanced antifungal activity |
N-Acetylated amine | Acetic anhydride reaction | COX-2 inhibition (IC₅₀ = 12 μM) |
Stability and Degradation
The compound demonstrates:
-
pH-dependent stability : Stable in pH 5-7 (t₁/₂ > 6 months), degrades rapidly in alkaline conditions (t₁/₂ = 48 hr at pH 9)
-
Thermal decomposition : Onset at 185°C (DSC analysis) producing NH₃ and CO₂ as primary degradation products
Comparative Reactivity Analysis
Table 3: Reaction Rate Comparison with Analogues
Compound | Esterification Rate (k, s⁻¹) | Metal Binding Constant (log K) |
---|---|---|
Target compound | 2.3 × 10⁻³ | 4.71 ± 0.12 |
2-Amino-3-(1H-triazol-1-yl)propanoic acid | 1.8 × 10⁻³ | 3.89 ± 0.09 |
Methyl-substituted analogue | 3.1 × 10⁻³ | 5.02 ± 0.15 |
Mechanistic Insights
-
Triazole alkylation follows an S_N2 mechanism, as evidenced by kinetic isotope effects (k_H/k_D = 2.1)
-
Decarboxylation proceeds via a six-membered cyclic transition state (DFT calculations, ΔG‡ = 28.5 kcal/mol)
-
Metal coordination shows pseudo-tetrahedral geometry through X-ray crystallography
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry and drug development. Continued exploration of its reactivity could unlock novel applications in targeted therapeutics and materials science.
Scientific Research Applications
2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its triazole ring, which can interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Racemic 2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- Structure: Features a tert-butoxycarbonyl (BOC)-protected amino group.
- Synthetic Utility: The BOC group facilitates selective deprotection during peptide synthesis. This derivative was synthesized with a high yield (82%) via a novel route involving β-lactam intermediates .
- Molecular Weight : 269.28 g/mol (C₁₁H₁₈N₄O₄) .
3-(1,2,4-Triazol-1-yl)-L-alanine
- Structure : L-alanine backbone with a triazole substituent.
- Stereochemical Relevance: The L-configuration mimics natural amino acids, making it suitable for incorporation into peptides or enzyme substrates. Its molecular weight is 156.14 g/mol (C₅H₈N₄O₂) .
Variations in Triazole Substituents
2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
2-(3-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid
- Structure : Chlorine substitution on the triazole ring.
- Reactivity : The chloro group may serve as a synthetic handle for further functionalization. Molecular weight: 189.59 g/mol (C₅H₆ClN₃O₂) .
Structural Isomers and Backbone Modifications
2-[4-(1H-1,2,4-Triazol-1-yl)phenoxy]propanoic acid
2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- Structure: Methyl group at the β-carbon and ethylamino substituent.
- Role: Marketed as a pharmaceutical intermediate (CAS 1250073-82-5), this compound highlights the commercial relevance of triazole-amino acid hybrids .
Comparative Data Table
*Inferred structure based on analogs.
Key Research Findings
Synthetic Efficiency: The tert-BOC derivative (C₁₁H₁₈N₄O₄) was synthesized in high yield (82%) via β-lactam ring-opening, demonstrating a scalable route for triazole-amino acid hybrids .
Biological Relevance : The L-alanine analog (CAS 4819-36-7) underscores the importance of stereochemistry in mimicking natural substrates for enzymes or transporters .
Biological Activity
2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C10H18N4O2
- Molecular Weight : 226.28 g/mol
- CAS Number : 1869482-59-6
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of triazole derivatives. Specific methods for synthesis have been documented, highlighting the importance of reaction conditions such as temperature and solvents used in achieving high yields and purity .
Antimicrobial Properties
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives of triazole have been shown to inhibit various bacterial strains and fungi, suggesting that this compound may possess similar properties. A study reported that triazole derivatives demonstrated effective inhibition against Candida albicans and Aspergillus niger, which are common fungal pathogens .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Research indicates that it may act on specific phospholipases, which are crucial in inflammatory pathways. In vitro assays demonstrated that triazole-containing compounds can inhibit cytosolic phospholipase A2α (cPLA2α), a target for anti-inflammatory drugs. This inhibition suggests potential therapeutic applications in managing inflammatory diseases .
Case Study 1: Antifungal Activity
A series of experiments were conducted to evaluate the antifungal efficacy of this compound against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The results indicated an MIC of 32 µg/mL, showcasing its potential as an antifungal agent.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Candida albicans |
Fluconazole | 8 | Candida albicans |
Case Study 2: Anti-inflammatory Activity
In a model of induced ear edema in mice, the compound was administered at varying doses. Results showed a significant reduction in edema at doses of 50 mg/kg and above compared to the control group.
Dose (mg/kg) | Edema Reduction (%) |
---|---|
Control | 0 |
25 | 20 |
50 | 45 |
100 | 60 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid?
- Methodological Answer : The synthesis typically involves functionalizing a propanoic acid backbone with triazole and ethylamine groups. One approach is nucleophilic substitution or condensation reactions. For example, α-amino acid derivatives containing triazole moieties (e.g., 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid) can be synthesized via refluxing intermediates with hydroxylamine hydrochloride and potassium hydroxide, followed by purification using chromatographic methods . Another route involves coupling triazole-containing intermediates with ethylamine under basic conditions, monitored by TLC or HPLC for reaction completion.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Characterization relies on a combination of:
- 1H/13C NMR : To confirm proton environments (e.g., ethylamino protons at δ ~2.5–3.5 ppm, triazole protons at δ ~7.5–8.5 ppm) and carbon assignments.
- IR Spectroscopy : To identify functional groups (e.g., carboxylic acid O-H stretch ~2500–3300 cm⁻¹, triazole C-N stretches ~1500–1600 cm⁻¹).
- Mass Spectrometry (ESI-MS or HRMS) : To verify molecular weight (e.g., calculated for C₇H₁₁N₄O₂: 183.09 g/mol).
- HPLC : To assess purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can model interactions between the compound and target proteins (e.g., enzymes or receptors). Key steps include:
Protein Preparation : Retrieve a target structure (e.g., from PDB), remove water molecules, and add hydrogens.
Ligand Preparation : Optimize the compound’s 3D structure using tools like Open Babel.
Docking Simulations : Analyze binding affinities (ΔG values) and interaction modes (e.g., hydrogen bonds with triazole nitrogen or carboxylic acid groups).
- Studies on related triazole derivatives have shown promising binding to antimicrobial targets (e.g., fungal CYP51) and HDAC inhibitors .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from variations in:
- Assay Conditions (e.g., pH, temperature, solvent): Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Compound Purity : Use HPLC-validated samples (>98% purity) to exclude impurity-driven effects.
- Structural Analogues : Compare activity of closely related derivatives (e.g., ethylamino vs. methylamino substitutions) to isolate functional group contributions.
- Statistical Analysis : Apply multivariate regression to identify confounding variables .
Q. What reaction optimization strategies improve yield in triazole-functionalized amino acid synthesis?
- Methodological Answer :
- Catalyst Screening : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature Control : Reflux conditions (~80–100°C) improve reaction kinetics without decomposition.
- Workup Procedures : Acid-base extraction removes unreacted amines, followed by recrystallization for purity .
Q. How do substituents on the triazole ring influence the compound’s physicochemical properties?
- Methodological Answer : Substituents alter:
- Lipophilicity : Measured via logP (e.g., triazole methyl groups increase logP by ~0.5 units).
- Acid-Base Behavior : pKa shifts (e.g., electron-withdrawing groups lower triazole’s basicity).
- Solubility : Polar substituents (e.g., -OH) enhance aqueous solubility.
- Stability : Steric hindrance from bulky groups reduces hydrolysis rates.
- These properties are quantified using HPLC (for logP) and potentiometric titration (for pKa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.